(5-(Methylamino)pyridin-2-yl)methanol
CAS No.:
Cat. No.: VC17887969
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O |
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Molecular Weight | 138.17 g/mol |
IUPAC Name | [5-(methylamino)pyridin-2-yl]methanol |
Standard InChI | InChI=1S/C7H10N2O/c1-8-6-2-3-7(5-10)9-4-6/h2-4,8,10H,5H2,1H3 |
Standard InChI Key | YWOWSKFTCRMFOD-UHFFFAOYSA-N |
Canonical SMILES | CNC1=CN=C(C=C1)CO |
Introduction
Structural and Chemical Identity
Table 1: Key Structural and Numerical Identifiers
Property | Value | Source Reference |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 138.17 g/mol | |
Synonyms | (5-Methylamino-pyridin-2-yl)-methanol |
Synthesis and Preparation
Table 2: Comparative Synthesis Strategies for Pyridine Methanol Derivatives
Physicochemical Properties
Experimental and Predicted Data
Exact experimental data for (5-(methylamino)pyridin-2-yl)methanol are scarce, but properties can be extrapolated from structural analogs:
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Boiling Point: Positional isomers like 2-(methylamino)pyridine-3-methanol exhibit a predicted boiling point of 312.2±32.0°C .
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Density: Estimated at ~1.19 g/cm based on similar pyridine methanol derivatives .
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Solubility: Likely polar due to the hydroxymethyl group, suggesting solubility in water and polar organic solvents.
Table 3: Physicochemical Properties of Related Compounds
Applications in Pharmaceutical and Industrial Chemistry
Role in Drug Intermediate Synthesis
Pyridine methanol derivatives are critical intermediates in antifungal agents. For instance, 2-(methylamino)pyridine-3-methanol is a precursor to isavuconazonium sulfate, a triazole antifungal drug . Although direct evidence for (5-(methylamino)pyridin-2-yl)methanol is lacking, its structural similarity suggests potential utility in analogous drug syntheses.
Recent Research and Future Directions
Gaps in Current Knowledge
Despite its structural promise, (5-(methylamino)pyridin-2-yl)methanol remains understudied. Recent advancements in pyridine chemistry, such as fragment-based drug design , underscore opportunities for exploring its biological activity and synthetic utility.
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